![molecular formula C21H19FN2O2 B2410437 cyclopropyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone CAS No. 477709-65-2](/img/structure/B2410437.png)
cyclopropyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone is a synthetic compound that has garnered attention due to its complex structure and diverse chemical properties. This compound features a cyclopropyl group attached to a pyrazole ring, which is further substituted with a 2-fluorobiphenyl-4-yloxyethyl moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone involves multiple steps, starting with the formation of the pyrazole ring. The cyclopropyl group is introduced through cyclopropanation reactions, typically involving the use of diazo compounds and transition metal catalysts.
Industrial Production Methods
On an industrial scale, the synthesis might involve optimized conditions to ensure high yield and purity. These can include controlled temperature and pressure conditions, as well as the use of high-efficiency separation and purification techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions
This compound is capable of undergoing various types of reactions, such as:
Oxidation: : Can be achieved using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid.
Reduction: : Can be conducted using reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, meta-chloroperbenzoic acid.
Reduction Reagents: : Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: : Alkyl halides, acyl chlorides.
Major Products Formed
The major products of these reactions can vary but typically include oxidized or reduced forms of the original compound, or derivatives where the substituents have been replaced with new groups.
科学的研究の応用
Chemistry
In chemistry, this compound is often studied for its interesting reaction mechanisms and ability to form complex molecular architectures.
Biology
Biologically, derivatives of this compound may exhibit activity against various biological targets, making them potential candidates for drug development.
Medicine
In medicine, the compound or its derivatives could be explored for therapeutic properties, possibly in the treatment of diseases where its unique molecular structure allows it to interact effectively with biological targets.
Industry
Industrially, this compound may be used as an intermediate in the synthesis of other complex organic molecules, particularly those used in the pharmaceutical or agrochemical sectors.
作用機序
The mechanism by which cyclopropyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone exerts its effects often involves interactions at the molecular level with specific enzymes or receptors. The pyrazole ring, in particular, may play a key role in binding to these targets, modulating their activity through structural changes or inhibition.
類似化合物との比較
Similar Compounds
Cyclopropyl(3-{1-[(2-chlorobiphenyl-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone
Cyclopropyl(3-{1-[(2-bromobiphenyl-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone
Uniqueness
Cyclopropyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone stands out due to the presence of the fluorine atom, which can significantly influence its chemical behavior and biological activity, potentially enhancing its selectivity and potency in comparison to its chlorine or bromine analogs.
特性
IUPAC Name |
cyclopropyl-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2/c1-14(20-11-12-24(23-20)21(25)16-7-8-16)26-17-9-10-18(19(22)13-17)15-5-3-2-4-6-15/h2-6,9-14,16H,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYYLLJHWUNUQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)C(=O)C2CC2)OC3=CC(=C(C=C3)C4=CC=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
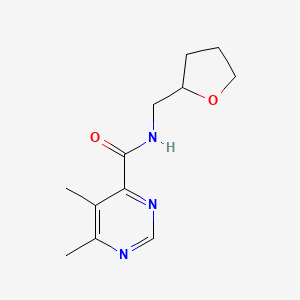
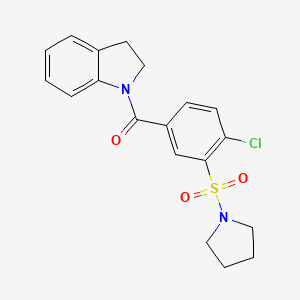
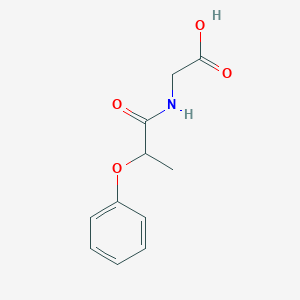
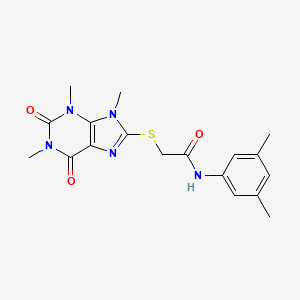
![5-Chloro-6-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2410361.png)

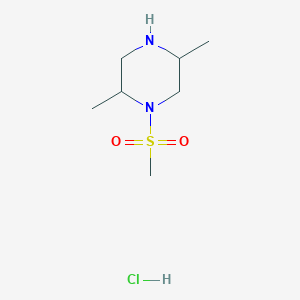

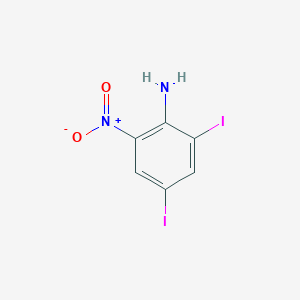

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B2410370.png)
![(E)-N'-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(2-ethoxyphenyl)methanimidamide](/img/structure/B2410371.png)
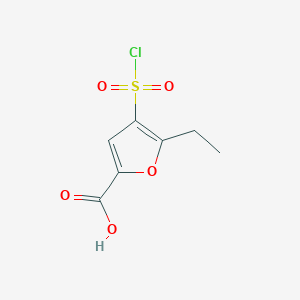
![N-(4-acetylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2410377.png)
